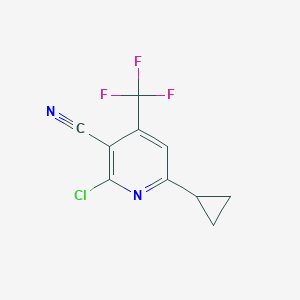

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile

Übersicht

Beschreibung

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile (CCTN) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of approximately 74 °C and a melting point of approximately -45 °C. CCTN is a versatile compound that can be used as a reagent in organic synthesis and as a starting material for the synthesis of various other compounds. It has been used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Modification

The derivative of nicotinonitrile, such as 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile, plays a pivotal role in the field of polymer science. A notable application involves the synthesis of poly(N-isopropylacrylamide) (PNIPAM), where a 2-chloropropionamide derivative featuring an azido group is utilized as the initiator for atom transfer radical polymerization (ATRP). This process leads to the production of PNIPAM end-functionalized with an azido group. The subsequent 'click' reaction between the azido end-group and acetylene derivatives results in PNIPAM derivatives with modified end-groups, demonstrating a tunable lower critical solution temperature (LCST) based on the introduced end-group. This methodology showcases the potential of such derivatives in tailoring the thermoresponsivity of polymers for various applications, including smart materials and drug delivery systems (Narumi et al., 2008).

Organic Synthesis and Catalysis

In organic synthesis, this compound serves as a valuable intermediate for constructing complex molecules. For example, a Pd-catalyzed cascade addition/cyclization of aryl boronic acids to γ- and β-ketodinitriles demonstrates the utility of nicotinonitrile derivatives in forming 3-cyanopyridines and 3-cyanopyrrole analogues. This process highlights the efficiency of using palladium catalysis under visible-light irradiation for the rapid construction of heterocyclic compounds, showcasing the adaptability of nicotinonitrile derivatives in facilitating innovative synthetic routes (Rakshit et al., 2020).

Ligand Materials for Organic Electronics

Furthermore, nicotinonitrile derivatives have found use in the domain of organic electronics. A study involving the one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide through a combination of Suzuki-Miyaura coupling and cyano hydrolysis reactions illustrates the potential of such compounds as ligand materials for blue phosphorescent organic light-emitting diodes (OLED) dopants. This application signifies the role of nicotinonitrile derivatives in advancing the development of high-performance materials for electronic and optoelectronic devices (Zhou Yuyan, 2014).

Eigenschaften

IUPAC Name |

2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-9-6(4-15)7(10(12,13)14)3-8(16-9)5-1-2-5/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRGOELLIOIXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363184 | |

| Record name | 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478049-48-8 | |

| Record name | 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

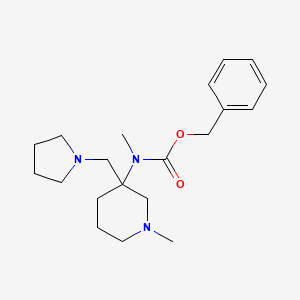

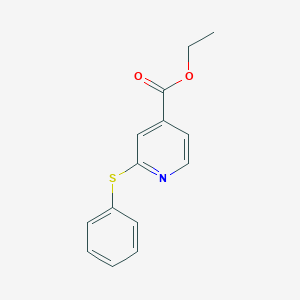

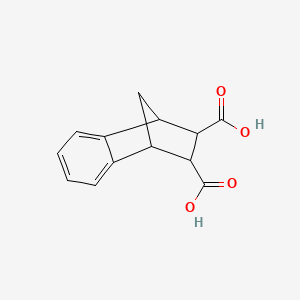

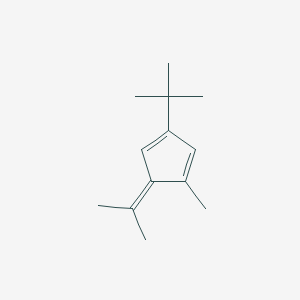

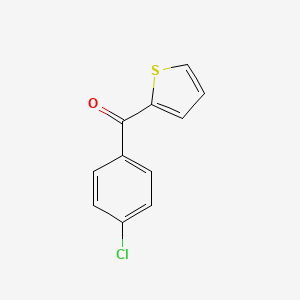

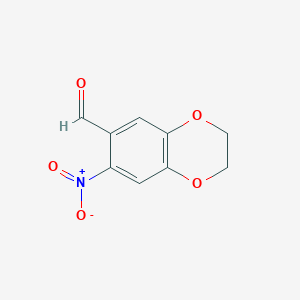

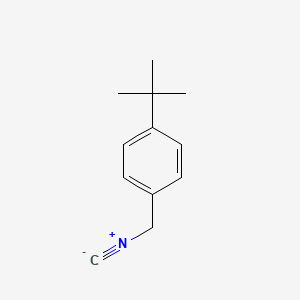

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)

![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)

![1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride](/img/structure/B1620939.png)